2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
Molecular Structure Analysis
The molecular formula of the compound is C15H19N3S . The molecular weight is 273.4 .Scientific Research Applications
Ligand Development for Human Receptors
Research has identified compounds with structural similarities to 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide as potent ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, behaving as full agonists in biochemical assays. The development of such ligands has implications for understanding receptor functions and developing therapeutic agents targeting specific receptor pathways (Röver et al., 2000).
Antimicrobial Activities
The synthesis of new triazole derivatives, including those structurally related to the compound , has demonstrated significant antimicrobial activities against various pathogens. These findings underline the potential of such compounds in the development of new antimicrobial agents, offering alternatives in the fight against drug-resistant strains (Altıntop et al., 2011).
Anti-Cancer and EGFR Inhibition
Research into triazaspiro[4.5]decane derivatives has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Specific compounds have demonstrated potent inhibitory activity and moderate antiproliferative effects against certain cancer cell lines, suggesting their potential as building blocks for designing novel EGFR inhibitors (Fleita et al., 2013).
Analgesic and Anti-inflammatory Activities
The design and synthesis of acetamide derivatives related to this compound have shown potential analgesic and anti-inflammatory activities. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering pathways for developing new therapeutic agents (Alagarsamy et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is the ORL-1 G-protein coupled receptor . This receptor is known to mediate various disorders and conditions .
Mode of Action
The compound interacts with its target, the ORL-1 G-protein coupled receptor, to exert its effects . .
Biochemical Pathways
The biochemical pathways affected by 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Given its target, it is likely involved in pathways related to the orl-1 g-protein coupled receptor .
Result of Action
The molecular and cellular effects of 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Related compounds have been associated with antihyperalgesic effects .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-3-19-10-12-21(13-11-19)26-22(30)18-31-24-23(20-8-6-5-7-9-20)27-25(28-24)14-16-29(4-2)17-15-25/h5-13H,3-4,14-18H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOJHALKIELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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